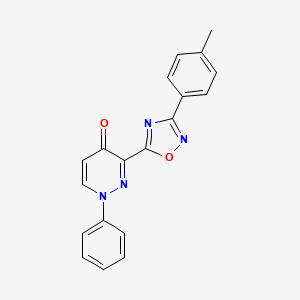

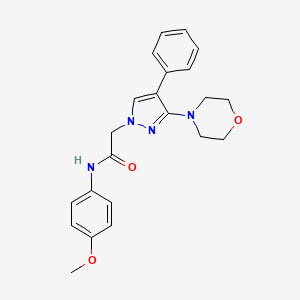

![molecular formula C6H12ClN B2501279 盐酸(1R,5R)-双环[3.1.0]己烷-1-胺 CAS No. 2140262-86-6](/img/structure/B2501279.png)

盐酸(1R,5R)-双环[3.1.0]己烷-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride is a compound that has been explored in the context of antitumor agents and potential PET tracers for imaging. The compound is related to bicyclic hexapeptides, which have been isolated from Rubia cordifolia and have shown antitumor properties. These peptides, such as RA-VII and RA-XVII, have been the subject of various studies to understand their structure, conformation, and biological activity . Additionally, derivatives of bicyclic compounds, such as the one described in the synthesis of a potential PET tracer for imaging cerebral β7-nAChR in mice, indicate the versatility and potential biomedical applications of these structures .

Synthesis Analysis

The synthesis of related bicyclic compounds involves multiple reaction steps. For instance, the synthesis of a potential PET tracer, which is structurally similar to Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride, was achieved through several reaction steps, culminating in the radiomethylation of a precursor with [(11)C]CH3I . This process highlights the complexity and precision required in synthesizing such compounds, which may also apply to the synthesis of Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride.

Molecular Structure Analysis

The molecular structure of bicyclic hexapeptides and their analogs is critical in determining their biological activity. For example, the analogue of the antitumor bicyclic hexapeptide RA-VII was designed to have a fixed cis-amide configuration by incorporating a triazole cis-amide bond surrogate . This structural modification was shown to have a significant impact on the conformation of the molecule, as determined by NMR studies, although it did not exhibit cytotoxic activity . The importance of the side chain at residue 1 in the bicyclic hexapeptide RA-XVII was also studied, revealing that while it had little effect on the conformation, it did influence the cytotoxic activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of bicyclic hexapeptides are complex and require careful analysis. For instance, the synthesis of RA-dimer A, a novel dimeric antitumor bicyclic hexapeptide, involved the determination of its structure through spectroscopic data and chemical correlations . This indicates that the chemical reactions leading to the formation of such compounds are intricate and require a deep understanding of organic chemistry and peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic hexapeptides and their analogs are crucial for their function as potential therapeutic agents or imaging tracers. The ability of [(11)C]rac-1, a compound related to Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride, to penetrate the blood-brain barrier and specifically label neuronal β7-nAChRs in mice suggests that the compound possesses the necessary properties for in vivo imaging applications . These properties include adequate lipophilicity, stability, and affinity for the target receptors.

科学研究应用

合成应用

对映选择性合成: 已报道了与盐酸(1R,5R)-双环[3.1.0]己烷-1-胺结构相似的受保护氨基醇的对映选择性合成。这些醇可作为合成具有抗病毒特性的构象锁定碳环核苷的起始原料。这表明盐酸(1R,5R)-双环[3.1.0]己烷-1-胺在合成生物活性化合物中具有潜力 (Ludek & Marquez, 2009).

生物和医药应用

酶的抑制: 与盐酸(1R,5R)-双环[3.1.0]己烷-1-胺结构相关的双环化合物已被研究其对α-半乳糖苷酶等酶的抑制活性。特定双环异构体对这些酶的强效抑制表明了潜在的治疗应用,可能用于治疗与酶功能障碍相关的疾病 (Wang & Bennet, 2007).

材料和催化研究

小分子中的双环核心结构: 盐酸(1R,5R)-双环[3.1.0]己烷-1-胺分子的一部分,双环[3.1.0]己烷核心结构,因其在多种生物活性中的作用而被认可。它被用作核苷类似物、生物活性化合物和催化剂合成的构件。这种多功能性突出了该化合物在开发新型材料和催化剂中的重要性 (Jimeno et al., 2011).

安全和危害

This involves the study of the compound’s toxicity, flammability, environmental impact, and other safety-related properties.

未来方向

This involves potential future research directions, such as new synthetic methods, applications, or theoretical studies.

属性

IUPAC Name |

(1R,5R)-bicyclo[3.1.0]hexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c7-6-3-1-2-5(6)4-6;/h5H,1-4,7H2;1H/t5-,6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTAZROIDWHIEP-KGZKBUQUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC2(C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@@]2(C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride | |

CAS RN |

2137600-90-7 |

Source

|

| Record name | rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

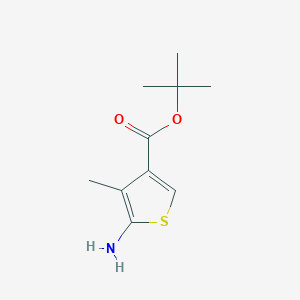

![N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2501198.png)

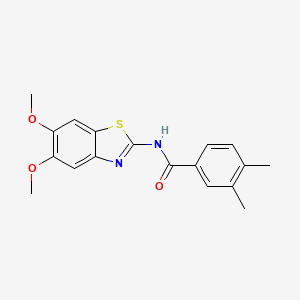

![methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2501199.png)

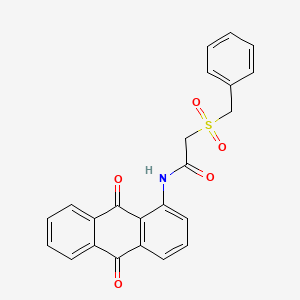

![8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B2501200.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 2-chlorobenzenesulfonate](/img/structure/B2501201.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate](/img/structure/B2501204.png)

![N,N-diethyl-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2501209.png)

![4-Phenyl-1-prop-2-enoyl-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]piperidine-4-carboxamide](/img/structure/B2501213.png)

![N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]but-2-ynamide](/img/structure/B2501217.png)